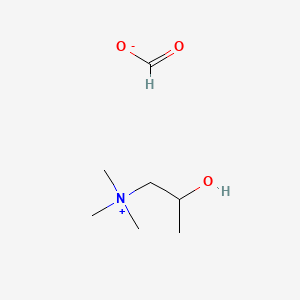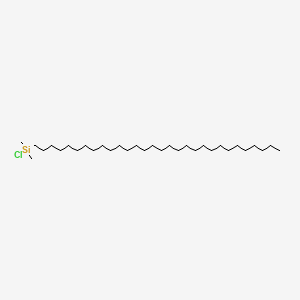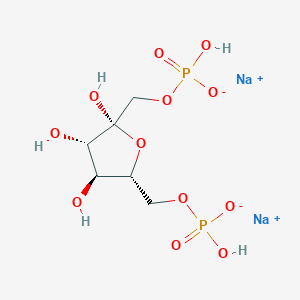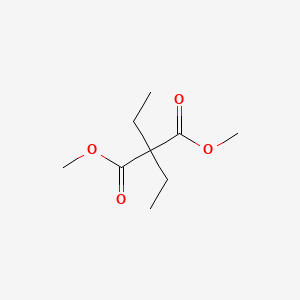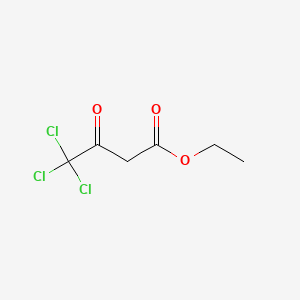
Ethyl 4,4,4-trichloroacetoacetate
説明
Ethyl 4,4,4-trichloroacetoacetate is a chemical compound with the molecular formula C6H7Cl3O3 and a molecular weight of 233.48 . Its IUPAC name is ethyl 4,4,4-trichloro-3-oxobutanoate .
Molecular Structure Analysis
The InChI code for Ethyl 4,4,4-trichloroacetoacetate is 1S/C6H7Cl3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 4,4,4-trichloroacetoacetate has a refractive index of n20/D 1.470, a boiling point of 224-226 °C (lit.), and a density of 1.389 g/mL at 20 °C (lit.) .科学的研究の応用
Catalytic Synthesis Applications
Ethyl 4,4,4-trichloroacetoacetate serves as a key component in catalytic synthesis processes. For instance, it is used in the indium(III) bromide catalyzed one-pot synthesis of trichloromethylated tetrahydropyrimidinones, which are synthesized through the condensation of ethyl trichloroacetoacetate with various aromatic aldehydes and urea or thiourea, leading to high yields of these compounds (Martins et al., 2004).
Synthesis of Organic Compounds
Ethyl 4,4,4-trichloroacetoacetate is utilized in the efficient synthesis of various organic compounds. An example includes its reaction with cyanoacetamide in the presence of triethylamine, leading to the formation of ethyl 4-cyano-2-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate and other related compounds, which are valuable in constructing libraries of pyrrole systems (Dawadi & Lugtenburg, 2011).
Enantiopure Chirons Synthesis
This compound plays a critical role in the creation of enantiopure chirons. For example, transformations of ethyl-4,4,4-trifluoroacetoacetate lead to a series of chirons that contain both a trifluoromethyl group and an amino moiety, which are significant in pharmaceutical applications (Michaut et al., 2007).
Biotechnological Synthesis
In biotechnology, ethyl 4,4,4-trichloroacetoacetate is used in the synthesis of compounds like ethyl (R)-4-chloro-3-hydroxybutanoate, using recombinant Escherichia coli cells. This process involves the transformation of ethyl 4-chloroacetoacetate and has applications in producing high-purity pharmaceutical intermediates (Yamamoto et al., 2002).
Stereoselective Synthesis
Ethyl 4,4,4-trichloroacetoacetate is pivotal in stereoselective syntheses, such as the creation offunctionalized pyrrolidines through multi-component reactions. These syntheses occur via a tandem Mannich-substitution-acetylation-aldol sequence of reactions, leading to highly functionalized pyrrolidines, which are significant in medicinal chemistry (Devi & Perumal, 2006).
Microbial Synthesis
Ethyl 4,4,4-trichloroacetoacetate undergoes unusual microbial dehalogenation during its reduction with baker's yeast. This process is explored for synthesizing chiral pharmaceutical intermediates, demonstrating its application in microbial syntheses and the production of enantiopure compounds (Bertau, 2001).
Thiol Addition Reactions
This compound is also employed in the addition of thiols to ethyl 4,4,4-trifluorocrotonate, a reaction that produces 3-thiolation products. This demonstrates its utility in creating compounds with sulfur-containing functional groups, which have various applications in organic synthesis (Karimova et al., 2003).
Enantioselective Synthesis in Microfluidic Chip Reactor
Ethyl 4,4,4-trichloroacetoacetate is used in the enantioselective synthesis of optical isomers, such as ethyl (R)-4-chloro-3-hydroxybutyrate, in a microfluidic chip reactor. This application is significant in fine chemical synthesis, showcasing its role in creating optically pure precursors for pharmacologically valuable products (Kluson et al., 2019).
Safety And Hazards
特性
IUPAC Name |
ethyl 4,4,4-trichloro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIRWPYENXRJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190520 | |
| Record name | Ethyl 4,4,4-trichloro-3-oxobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,4,4-trichloroacetoacetate | |
CAS RN |
3702-98-5 | |
| Record name | Butanoic acid, 4,4,4-trichloro-3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3702-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,4,4-trichloro-3-oxobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003702985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4,4,4-trichloro-3-oxobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,4,4-trichloro-3-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




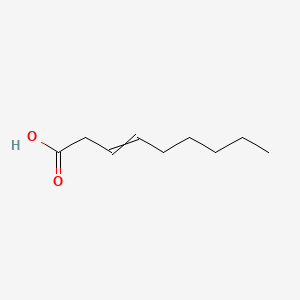



![2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1581849.png)
